molecular formula C18H24ClNO2 B5375149 N-[(2-ethoxyphenyl)methyl]-2-(4-methoxyphenyl)ethanamine;hydrochloride

N-[(2-ethoxyphenyl)methyl]-2-(4-methoxyphenyl)ethanamine;hydrochloride

Cat. No.: B5375149
M. Wt: 321.8 g/mol
InChI Key: KMFZTZHYTURMBT-UHFFFAOYSA-N
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Description

N-[(2-ethoxyphenyl)methyl]-2-(4-methoxyphenyl)ethanamine;hydrochloride is a synthetic organic compound that belongs to the class of substituted phenethylamines. This compound is characterized by the presence of an ethoxy group attached to the phenyl ring and a methoxy group attached to another phenyl ring. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-ethoxyphenyl)methyl]-2-(4-methoxyphenyl)ethanamine typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 2-ethoxybenzyl chloride with 4-methoxyphenylacetonitrile in the presence of a base such as sodium hydride. This reaction forms an intermediate compound.

    Reduction: The intermediate is then subjected to reduction using a reducing agent like lithium aluminum hydride (LiAlH4) to yield the desired amine.

    Hydrochloride Salt Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt of N-[(2-ethoxyphenyl)methyl]-2-(4-methoxyphenyl)ethanamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-[(2-ethoxyphenyl)methyl]-2-(4-methoxyphenyl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield secondary amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or methoxy groups are replaced by other functional groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Secondary amines, alcohols

    Substitution: Halogenated derivatives, alkylated derivatives

Scientific Research Applications

N-[(2-ethoxyphenyl)methyl]-2-(4-methoxyphenyl)ethanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

    Medicine: Research is conducted to explore its potential therapeutic effects, such as its use in the development of new drugs for neurological disorders.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(2-ethoxyphenyl)methyl]-2-(4-methoxyphenyl)ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-ethoxyphenyl)methyl]-2-(4-methoxyphenyl)ethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of ethoxy and methoxy groups on the phenyl rings differentiates it from other similar compounds and influences its reactivity and interactions with molecular targets.

Properties

IUPAC Name

N-[(2-ethoxyphenyl)methyl]-2-(4-methoxyphenyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2.ClH/c1-3-21-18-7-5-4-6-16(18)14-19-13-12-15-8-10-17(20-2)11-9-15;/h4-11,19H,3,12-14H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMFZTZHYTURMBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CNCCC2=CC=C(C=C2)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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